N-(2-methoxyphenyl)-2-[5-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide
Overview
Description
N-(2-methoxyphenyl)-2-[5-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide is a synthetic organic compound that belongs to the class of imidazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-2-[5-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of a 1,2-dicarbonyl compound with an amine.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of an aromatic ring using a mixture of concentrated nitric acid and sulfuric acid.
Acetamide Formation: The acetamide group can be introduced through the reaction of an amine with acetic anhydride or acetyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group or a carbonyl group.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), iron powder (Fe) in hydrochloric acid (HCl)
Substitution: Chlorine (Cl2) for halogenation, sulfuric acid (H2SO4) for sulfonation
Major Products Formed
Oxidation: Hydroxylated or carbonylated derivatives
Reduction: Amino derivatives
Substitution: Halogenated or sulfonated derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2-[5-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes, receptors, or other proteins, leading to inhibition or activation of biological pathways. The presence of the nitro group suggests potential interactions with redox-sensitive proteins, while the methoxy group may influence the compound’s solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyphenyl)-2-[5-(4-aminophenyl)-1H-imidazol-1-yl]acetamide: Similar structure but with an amino group instead of a nitro group.
N-(2-methoxyphenyl)-2-[5-(4-chlorophenyl)-1H-imidazol-1-yl]acetamide: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
N-(2-methoxyphenyl)-2-[5-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide is unique due to the combination of the methoxy and nitro groups, which can influence its chemical reactivity and biological activity. The nitro group is known for its electron-withdrawing properties, which can affect the compound’s interactions with biological targets.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[5-(4-nitrophenyl)imidazol-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4/c1-26-17-5-3-2-4-15(17)20-18(23)11-21-12-19-10-16(21)13-6-8-14(9-7-13)22(24)25/h2-10,12H,11H2,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQPREYZRDUOZHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C=NC=C2C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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